Nintedanib

Catalog No.
S548006
CAS No.
656247-17-5
M.F
C31H33N5O4
M. Wt
539.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nintedanib

CAS Number

656247-17-5

Product Name

Nintedanib

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

Molecular Formula

C31H33N5O4

Molecular Weight

539.6 g/mol

InChI

InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3

InChI Key

XZXHXSATPCNXJR-ZIADKAODSA-N

SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O

Solubility

Soluble in DMSO, not in water

Synonyms

BIBF1120; BIBF 1120; BIBF-1120; Nintedanib. Brand name: Vargatef.

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)NC(=C3C4=C(C=C(C=C4)C(=O)OC)NC3=O)C5=CC=CC=C5

Isomeric SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N/C(=C\3/C4=C(C=C(C=C4)C(=O)OC)NC3=O)/C5=CC=CC=C5

Description

The exact mass of the compound Intedanib is 539.25325 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Intedanib is a medication that has emerged as a key area of scientific research in the field of pulmonary fibrosis. Its primary application targets Progressive Fibrosing Interstitial Lung Diseases (PF-ILDs), a group of chronic conditions characterized by scarring of the lung tissue [].

Mechanism of Action

Research suggests that Intedanib works by modulating various signaling pathways involved in fibrosis. It inhibits the activity of specific tyrosine kinases, enzymes that play a role in cell growth, proliferation, and differentiation []. In the context of PF-ILDs, Intedanib is believed to target these pathways to slow down the progression of lung scarring.

  • More detailed information on the specific tyrosine kinases targeted by Intedanib can be found in scientific publications [].

Nintedanib is a small-molecule tyrosine kinase inhibitor primarily used in treating idiopathic pulmonary fibrosis and advanced non-small cell lung cancer. Its chemical structure is defined as 1H-indole-6-carboxylic acid, 2,3-dihydro-3-[[[4-[methyl[(4-methyl-1-piperazinyl)acetyl]-amino]phenyl]amino]phenylmethylene]-2-oxo-, methyl ester, (3Z)-, ethanesulfonate with a molecular weight of approximately 539.62 g/mol . Nintedanib acts by competitively binding to the adenosine triphosphate binding sites of various receptor tyrosine kinases, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and fibroblast growth factor receptors. This binding inhibits the signaling pathways responsible for cell proliferation and migration, particularly in lung fibroblasts and endothelial cells .

Intedanib's therapeutic effects are attributed to its inhibitory action on multiple tyrosine kinases. These enzymes play a crucial role in regulating cell proliferation, migration, and blood vessel formation. By blocking these pathways, Intedanib disrupts the uncontrolled growth and abnormal blood vessel development associated with various diseases [].

Nintedanib's synthesis involves several key reactions:

  • Malonic Ester Addition: The synthesis begins with the classical malonic ester addition to an arene, leading to a nitrobenzene intermediate.
  • Hydrogenation: The nitrobenzene undergoes hydrogenation under acidic conditions to yield a substituted oxindole.
  • Condensation Reactions: The oxindole is then reacted with trimethyl orthobenzoate in acetic anhydride to form one of the key building blocks.
  • Final Assembly: A series of condensation and acetylation steps culminate in the formation of nintedanib's final structure .

Nintedanib exhibits potent biological activity by inhibiting the receptor tyrosine kinases involved in various cellular processes:

  • Inhibition of Fibroblast Proliferation: By blocking platelet-derived growth factor receptor and fibroblast growth factor receptor signaling, nintedanib effectively reduces fibroblast proliferation and migration, which are critical in conditions like pulmonary fibrosis .
  • Effects on Angiogenesis: Nintedanib also impacts angiogenesis by inhibiting vascular endothelial growth factor receptor signaling, thus limiting new blood vessel formation essential for tumor growth .

The synthesis of nintedanib can be summarized in a multi-step process involving:

  • Formation of Key Intermediates: Starting from malonic esters and arene substrates, key intermediates are formed through a series of reactions including hydrogenation and condensation.
  • Elimination of Protective Groups: The final steps involve the removal of protective groups to yield the active form of nintedanib.
  • Salt Formation: The free base form is converted into its ethanesulfonate salt for improved solubility and bioavailability .

Nintedanib is primarily applied in:

  • Idiopathic Pulmonary Fibrosis: It slows disease progression by reducing lung fibrosis.
  • Non-Small Cell Lung Cancer: Nintedanib is used as part of combination therapy for patients with adenocarcinoma histology.
  • Other Conditions: Research is ongoing into its efficacy for other fibrotic diseases and certain cancers due to its mechanism of action against various growth factor receptors .

Nintedanib shares similarities with several other tyrosine kinase inhibitors but has unique characteristics:

Compound NameMechanism of ActionUnique Features
DasatinibInhibits BCR-ABL and Src family kinasesPrimarily used in chronic myeloid leukemia
SorafenibInhibits multiple kinases including RAF kinasesUsed for renal cell carcinoma and hepatocellular carcinoma
LapatinibDual inhibitor of epidermal growth factor receptorEffective against breast cancer
AxitinibSelective inhibitor of vascular endothelial growth factor receptorsPrimarily used for renal cell carcinoma

Nintedanib's specificity towards fibroblast proliferation and its application in pulmonary diseases set it apart from these compounds, which often target different types of cancers or signaling pathways .

Nintedanib demonstrates a pronounced pH-dependent solubility profile, which is a critical factor in its pharmaceutical development and bioavailability. The solubility characteristics of nintedanib esylate show a strong correlation with environmental pH conditions, reflecting the ionizable nature of the molecule [1] [2].

At the intrinsic pH of 5.7, a saturated aqueous solution of nintedanib esylate exhibits a concentration of 2.8 mg/mL [1] [2]. This represents the baseline solubility under neutral conditions. However, the solubility profile changes dramatically across different pH ranges, with the most significant enhancement observed under acidic conditions.

Under physiological pH conditions (pH 7.4), nintedanib displays very limited aqueous solubility, with values as low as 5.13 ± 1.23 μg/mL [3]. Similarly, at pH 6.8, the solubility remains consistently low at 11.98 ± 1.12 μg/mL [3]. These low solubility values at physiological pH represent a significant pharmaceutical challenge, as they limit the bioavailability of the compound when administered orally.

The most remarkable characteristic of nintedanib solubility is its dramatic increase under acidic conditions, particularly at pH values below 3.0 [1] [4]. This pH-dependent enhancement is attributed to the protonation of ionizable groups within the molecule, which increases its hydrophilic character and subsequent aqueous solubility [1] [5].

pHSolubility (mg/mL)Solubility (μg/mL)Description
pH < 3High (>2.8)High (>2800)Strongly pH dependent increase
pH 5.7 (intrinsic)2.82800Saturated solution intrinsic pH
pH 6.80.01211.98 ± 1.12Very low solubility
pH 7.40.0055.13 ± 1.23Very low solubility
pH 6.8 (+ 0.5% Tween 80)0.442441.67 ± 10.25Enhanced with surfactant
pH 7.4 (+ 0.5% Tween 80)0.132132.42 ± 8.87Enhanced with surfactant

The addition of solubilizing agents such as Tween 80 significantly improves nintedanib solubility at physiological pH conditions. With 0.5% Tween 80, the solubility increases from 11.98 μg/mL to 441.67 ± 10.25 μg/mL at pH 6.8, and from 5.13 μg/mL to 132.42 ± 8.87 μg/mL at pH 7.4 [3]. This enhancement demonstrates the potential for formulation strategies to overcome the intrinsic solubility limitations of nintedanib.

Partition Coefficients and Lipophilicity Analysis

The lipophilicity profile of nintedanib is characterized by its high octanol-water partition coefficient and significant pH-dependent variations in apparent partition coefficients. These parameters are fundamental to understanding the compound's membrane permeability, tissue distribution, and pharmaceutical behavior.

The octanol-water partition coefficient (log P) for nintedanib free base is determined to be 3.6, demonstrating the inherently lipophilic character of the molecule [1] [5]. This high lipophilicity value indicates strong affinity for lipid environments and suggests favorable membrane permeability characteristics under appropriate conditions.

The apparent partition coefficient (log D) shows significant pH dependence due to the ionizable groups present in the nintedanib structure. At physiological pH (pH 7.4), the log D value is calculated to be 3.0 [1] [2], indicating that the compound retains substantial lipophilicity even under physiological conditions. This value suggests that nintedanib would exhibit good membrane permeability and tissue penetration at physiological pH.

However, the lipophilicity profile changes dramatically in the acidic pH range. At pH values below 5.0, the log D decreases to ≤ 1.0 [1] [2], representing a shift toward more hydrophilic character. This pH-dependent change in lipophilicity is attributed to the protonation of basic groups within the molecule, which increases its hydrophilic nature and reduces its affinity for lipid phases.

pH ConditionLog P / Log DLipophilicity
pH 6.8 PBS2.40 ± 0.15High
pH 7.4 PBS2.85 ± 0.24High
pH 6.8 PBS (+ 0.5% Tween 80)1.68 ± 0.12Moderate
pH 7.4 PBS (+ 0.5% Tween 80)2.39 ± 0.17High
pH 7.4 (apparent)3.0High
pH < 5 (apparent)≤ 1.0Low to moderate

Experimental determination of partition coefficients using different buffer systems reveals additional complexity in the lipophilicity profile. In pH 6.8 phosphate buffered saline (PBS), the log P value is 2.40 ± 0.15 [3], while in pH 7.4 PBS, it increases to 2.85 ± 0.24 [3]. These values confirm the high lipophilic nature of nintedanib across physiological pH ranges.

The presence of surfactants modifies the apparent partition coefficients significantly. With 0.5% Tween 80 in the aqueous phase, the log P values decrease to 1.68 ± 0.12 at pH 6.8 and 2.39 ± 0.17 at pH 7.4 [3]. This reduction reflects the solubilizing effect of the surfactant, which increases the apparent aqueous solubility and reduces the apparent lipophilicity.

The weakly basic properties of nintedanib, with a predicted pKa of 7.9 [6], provide insight into the ionization behavior that drives these pH-dependent changes in lipophilicity. At physiological pH, the compound exists partially in its protonated form, which influences both its solubility and partition behavior.

Thermal Stability and Degradation Kinetics

Nintedanib exhibits remarkable thermal stability under normal storage and processing conditions, but shows susceptibility to chemical degradation under specific stress conditions. The thermal behavior and degradation kinetics are critical parameters for pharmaceutical formulation, storage, and stability assessment.

Thermal stability studies demonstrate that nintedanib remains stable across a wide temperature range under dry conditions. At elevated temperatures of 40°C, 60°C, and 80°C, the compound shows minimal degradation with recovery percentages of 99.74%, 99.52%, and 99.51%, respectively [7] [8]. These high recovery values indicate excellent thermal stability and suggest that nintedanib can withstand typical pharmaceutical processing temperatures without significant degradation.

The melting behavior of nintedanib reveals important thermal characteristics. Differential scanning calorimetry (DSC) analysis shows that the compound has a melting point onset greater than 237°C [9], with decomposition occurring above 300°C [7]. This high melting point indicates strong intermolecular interactions in the crystalline state and contributes to the compound's thermal stability.

Stress ConditionStability/DegradationNumber of DegradantsComments
Thermal (40°C)99.74% recovery0Thermally stable
Thermal (60°C)99.52% recovery0Thermally stable
Thermal (80°C)99.51% recovery0Thermally stable
Acid hydrolysis (0.1M HCl)Stable (>10% degradation not observed)1Stable under mild conditions
Acid hydrolysis (1M HCl)Rapid degradation (>10% within 0 hrs)MultipleUnstable under harsh conditions
Base hydrolysis (0.1M NaOH)Degradation after 8 hours (>10%)3Degradation at 8 hours
Oxidative (3% H2O2)Degradation observed5Most susceptible to oxidation
Photolytic (1.2×10⁶ lux hours)Mild degradation2Photosensitive
Melting point (DSC onset)> 237°CN/ADecomposition on melting
Decomposition temperature> 300°CN/AThermal decomposition

Chemical degradation studies reveal that nintedanib stability varies significantly depending on the stress conditions applied. Under mild acidic conditions (0.1M HCl), the compound remains relatively stable with only one degradation product observed [7]. However, under harsh acidic conditions (1M HCl), rapid degradation occurs with multiple degradation products forming within a short timeframe [7].

Basic hydrolysis presents a moderate degradation risk, with significant degradation (>10%) observed after 8 hours of exposure to 0.1M sodium hydroxide at elevated temperature [7]. This degradation produces three distinct degradation products, suggesting multiple pathways for base-catalyzed degradation [7].

Oxidative stress represents the most significant degradation risk for nintedanib. Exposure to 3% hydrogen peroxide results in extensive degradation with the formation of five different degradation products [7]. This susceptibility to oxidative degradation indicates that nintedanib formulations require careful consideration of antioxidant systems and packaging to prevent oxidative degradation during storage.

Photolytic degradation studies show that nintedanib exhibits mild photosensitivity when exposed to intense light conditions (1.2×10⁶ lux hours) [7]. This exposure results in the formation of two degradation products, indicating that the compound should be protected from excessive light exposure during storage and handling.

The degradation kinetics follow different pathways depending on the stress conditions. Hydrolytic degradation appears to involve nucleophilic attack on susceptible functional groups, while oxidative degradation likely involves radical-mediated processes affecting multiple sites within the molecule [10] [11].

Hygroscopicity Behavior of Solid-State Forms

Nintedanib esylate demonstrates non-hygroscopic behavior in its crystalline form, which is a favorable characteristic for pharmaceutical stability and processing. The hygroscopicity behavior is closely related to the solid-state properties and polymorphic characteristics of the compound.

The active substance is characterized as a pale yellow to bright greenish yellow colored non-hygroscopic powder [12]. This non-hygroscopic nature indicates that the compound does not readily absorb moisture from the environment under normal storage conditions, which is advantageous for maintaining chemical and physical stability during storage.

PropertyDescriptionReference
Physical appearancePale yellow to bright greenish yellow powderCitation 23, 4
HygroscopicityNon-hygroscopicCitation 23
Crystalline form (esylate)Hemihydrate formCitation 23
Polymorphic stabilityStable during storageCitation 23
Amorphous form solubilityEnhanced dissolution rateCitation 21
Solid dispersion characteristicsImproved bioavailability in solid dispersionsCitation 21
Water content determinationDetermined by Karl Fischer titrationCitation 23
Storage conditionsStore at -20°C (freezer)Citation 40
Powder flow propertiesPoor flow propertiesCitation 23

The crystalline form of nintedanib esylate is routinely produced as a hemihydrate, as confirmed by X-ray diffraction analysis [12]. This crystalline form has been shown to be stable during storage with no change in polymorphic form observed over time [12]. The stability of the hemihydrate form is important for maintaining consistent pharmaceutical properties and bioavailability.

Water content determination is performed using Karl Fischer titration, which provides accurate measurement of the hydrate content in the crystalline material [12]. This analytical method is essential for quality control and specification setting, as water content can significantly impact the stability and performance of pharmaceutical compounds.

Despite its non-hygroscopic nature in the crystalline form, nintedanib esylate exhibits poor powder flow properties [12]. This characteristic can present challenges during pharmaceutical manufacturing processes such as tablet compression, capsule filling, and other solid dosage form preparation methods. The poor flow properties may require the use of flow aids or specific processing techniques to ensure consistent manufacturing performance.

The development of solid dispersions has been explored to improve the dissolution and bioavailability characteristics of nintedanib. In solid dispersion formulations, nintedanib exists in an amorphous form dispersed within a soluble polymer matrix [13]. This amorphous form demonstrates enhanced dissolution rates compared to the crystalline form, leading to improved bioavailability in vivo [13].

Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) studies of solid dispersions confirm that nintedanib exists in an amorphous state within the polymer matrix [13]. The transition from crystalline to amorphous form eliminates the crystal lattice energy barrier to dissolution, resulting in faster dissolution rates and improved solubility characteristics.

The hygroscopicity behavior of different solid-state forms varies significantly. While the crystalline esylate salt is non-hygroscopic, amorphous forms and solid dispersions may exhibit different moisture uptake characteristics. The polymer carriers used in solid dispersions can influence the overall hygroscopicity of the formulation, requiring careful selection of excipients and storage conditions.

Storage recommendations for nintedanib include refrigerated conditions at -20°C to maintain long-term stability [9]. While the non-hygroscopic nature of the compound reduces moisture-related degradation risks, the low storage temperature helps prevent chemical degradation and maintains the integrity of the crystalline form.

The polymorphic behavior of nintedanib has been the subject of extensive research, with several crystalline forms identified and characterized. Different polymorphic forms may exhibit varying hygroscopicity behaviors, dissolution rates, and stability characteristics. The hemihydrate form represents the most stable and pharmaceutically relevant form for commercial applications [12].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Exact Mass

539.25325

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Associated Chemicals

Nintedanib esylate; 656247-18-6

Wikipedia

Nintedanib

Drug Warnings

Based on animal findings, nintedanib may cause fetal harm if administered to pregnant women. Embryofetal toxicity and teratogenicity have been demonstrated in rats and rabbits given nintedanib dosages less than and approximately 5 times the maximum recommended human dose. Teratogenic effects included missing or additional major blood vessels, skeletal abnormalities, or missing urogenital organs.Women of childbearing potential should use effective contraception while receiving nintedanib and for at least 3 months after the drug is discontinued.If nintedanib is used during pregnancy or if the patient becomes pregnant while receiving the drug, the patient should be apprised of the potential fetal hazard.
Safety and efficacy of nintedanib have not been established in pediatric patients.
Nintedanib and its metabolites are distributed into milk in rats; it is not known whether the drug is distributed into human milk. Because of the potential for serious adverse reactions to nintedanib in nursing infants, a decision should be made whether to discontinue nursing or the drug, taking into account the importance of the drug to the woman.
Adverse effects reported in 5% or more of patients receiving nintedanib and at an incidence greater than with placebo include diarrhea, nausea, abdominal pain, elevated concentrations of hepatic enzymes (e.g., ALT, AST, alkaline phosphatase), vomiting, decreased appetite, decreased weight, headache, and hypertension.
For more Drug Warnings (Complete) data for Nintedanib (16 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half-life of nintedanib is approximately 10-15 hours. In patients with idiopathic pulmonary fibrosis, the effective half-life of nintedanib has been estimated to be approximately 9.5 hours.
The effective half-life of nintedanib in patients with idiopathic pulmonary fibrosis (IPF) was 9.5 hours (gCV 31.9%).
The pharmacokinetics and metabolism of BIBF 1120, an oral triple angiokinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), were studied in healthy male volunteers (n = 8) who had received a single oral dose of 100 mg (14)C-radiolabelled BIBF 1120 administered as solution. BIBF 1120 /had a/ gMean /geometric mean/ terminal half-life /of/ 13.7 hr.

Use Classification

Human drugs -> Vargatef -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human drugs -> Ofev -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Antitumor drug-candidate intedanib was synthesized from methyl 3-nitrobenzate (2) by nucleophilic substitution, reduction and ring closure, N-acetylation and condensation to give methyl (E)-1-acetyl-3-(methoxyphenylmethylene)-2,3-dihydro-1H-indol-2-oxo-6-carboxylate (5), which was subjected to condensation with N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (9) and deacetylation with an overall yield of about 28% (based on compound 2) and purity of 99.5%. The intermediate 9 can be obtained from N-methyl-4-nitroaniline (6) by N-bromoactylation, nucleophilic substitution and reduction.

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15 deg to 30 °C (59 deg to 86 °F). Protect from exposure to high humidity and avoid excessive heat. If repackaged, use USP tight container.

Interactions

In a multiple dose study in Japanese patients with idiopathic pulmonary fibrosis (IPF), addition of nintedanib to ongoing pirfenidone therapy resulted in a 41 and 32% decrease in nintedanib peak plasma concentrations and area under the concentration-time curve (AUC), respectively, compared with nintedanib alone. Concomitant use of nintedanib and pirfenidone did not have an effect on the pharmacokinetics of pirfenidone. In this study, nausea and vomiting were reported more frequently with concomitant nintedanib and pirfenidone therapy compared with nintedanib alone; all adverse effects reported in the study were mild or moderate in severity.
Nintedanib may increase the risk of bleeding. The manufacturer states that patients receiving full-dose anticoagulation therapy should be monitored closely for bleeding; dosage adjustment of the anticoagulant may be necessary.
Because the aqueous solubility of nintedanib is pH dependent (i.e., increased solubility at pH less than 3), drugs that increase gastric pH may potentially affect the bioavailability of nintedanib. However, concomitant administration of proton-pump inhibitors or H2-receptor antagonists in clinical studies did not affect trough concentrations of nintedanib.
Concomitant oral administration of nintedanib and rifampin (an inducer of P-gp and CYP3A4) decreased peak plasma concentrations and systemic exposure of nintedanib by about 60 and 50%, respectively.
For more Interactions (Complete) data for Nintedanib (8 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Scagliotti GV, Gaafar R, Nowak A, Vogelzang NJ, Von Wangenheim U, Morsli N, Velema D, Popat S. P2.01: LUME-MeSO: Phase II/III Study of Nintedanib + Pemetrexed/Cisplatin in Patients With Malignant Pleural Mesothelioma: Track: SCLC, Mesothelioma, Thymoma. J Thorac Oncol. 2016 Oct;11(10S):S216. doi: 10.1016/j.jtho.2016.08.075. Epub 2016 Sep 22. PubMed PMID: 27676538.
2: Kolb M, Richeldi L, Behr J, Maher TM, Tang W, Stowasser S, Hallmann C, du Bois RM. Nintedanib in patients with idiopathic pulmonary fibrosis and preserved lung volume. Thorax. 2016 Sep 26. pii: thoraxjnl-2016-208710. doi: 10.1136/thoraxjnl-2016-208710. [Epub ahead of print] PubMed PMID: 27672117.
3: Chambers DC. Nintedanib for idiopathic pulmonary fibrosis: An Asian perspective. Respirology. 2016 Sep 20. doi: 10.1111/resp.12903. [Epub ahead of print] PubMed PMID: 27651286.
4: Okusaka T, Otsuka T, Ueno H, Mitsunaga S, Sugimoto R, Muro K, Saito I, Tadayasu Y, Inoue K, Loembé AB, Ikeda M. Phase I study of nintedanib in Japanese patients with advanced hepatocellular carcinoma and liver impairment. Cancer Sci. 2016 Sep 14. doi: 10.1111/cas.13077. [Epub ahead of print] PubMed PMID: 27627050.
5: Hughes G, Toellner H, Morris H, Leonard C, Chaudhuri N. Real World Experiences: Pirfenidone and Nintedanib are Effective and Well Tolerated Treatments for Idiopathic Pulmonary Fibrosis. J Clin Med. 2016 Sep 2;5(9). pii: E78. doi: 10.3390/jcm5090078. Review. PubMed PMID: 27598213.
6: Quintela-Fandino M, Lluch A, Manso LM, Calvo I, Cortes J, García-Saenz JA, Gil JM, Martinez-Jañez N, González-Martín A, Adrover E, De Andres R, Viñas G, Llombart Cussac A, Alba E, Guerra J, Bermejo B, Zamora E, Moreno-Anton F, Pernas-Simon S, Carrato A, Lopez A, Escudero MJ, Campo R, Carrasco EM, Palacios J, Mulero F, Colomer R. 18F-fluoromisonidazole PET and activity of neoadjuvant nintedanib in early HER2-negative breast cancer: a window-of-opportunity randomized trial. Clin Cancer Res. 2016 Sep 1. pii: clincanres.0738.2016. [Epub ahead of print] PubMed PMID: 27587436.
7: Hibi M, Kaneda H, Tanizaki J, Sakai K, Togashi Y, Terashima M, De Velasco MA, Fujita Y, Banno E, Nakamura Y, Takeda M, Ito A, Mitsudomi T, Nakagawa K, Okamoto I, Nishio K. FGFR gene alterations in lung squamous cell carcinoma are potential targets for the multikinase inhibitor nintedanib. Cancer Sci. 2016 Sep 1. doi: 10.1111/cas.13071. [Epub ahead of print] PubMed PMID: 27581340.
8: Olin JL, Woods JA, Garner SJ. Delayed Presentation of Hepatocellular Liver Injury After Nintedanib Administration. Am J Ther. 2016 Aug 17. [Epub ahead of print] PubMed PMID: 27574930.
9: Espinosa Bosch M, Asensi Diez R, García Agudo S, Clopes Estela A. Nintedanib in combination with docetaxel for second-line treatment of advanced non-small-cell lung cancer; GENESIS-SEFH drug evaluation report. Farm Hosp. 2016 Jun 1;40(4):316-27. doi: 10.7399/fh.2016.40.4.10455. PubMed PMID: 27571499.
10: Bonella F, Kreuter M, Hagmeyer L, Neurohr C, Keller C, Kohlhaeufl MJ, Müller-Quernheim J, Milger K, Prasse A; German Nintedanib Compassionate Use Consortium. Insights from the German Compassionate Use Program of Nintedanib for the Treatment of Idiopathic Pulmonary Fibrosis. Respiration. 2016;92(2):98-106. doi: 10.1159/000448288. Epub 2016 Aug 20. PubMed PMID: 27544537.
11: Gann CN, Morsli N, Chen X, Barrueco J. Response to 'Dai W et al. Am J Cancer Res 2015;5(10):3270-3275' from the makers of nintedanib. Am J Cancer Res. 2016 Jul 1;6(7):1547-8. eCollection 2016. PubMed PMID: 27508096; PubMed Central PMCID: PMC4969403.
12: Slobbe P, Poot AJ, Haumann R, Schuit RC, Windhorst AD, van Dongen GA. Two anti-angiogenic TKI-PET tracers, [(11)C]axitinib and [(11)C]nintedanib: Radiosynthesis, in vivo metabolism and initial biodistribution studies in rodents. Nucl Med Biol. 2016 Oct;43(10):612-24. doi: 10.1016/j.nucmedbio.2016.07.003. Epub 2016 Jul 14. PubMed PMID: 27497236.
13: Rogliani P, Calzetta L, Cavalli F, Matera MG, Cazzola M. Pirfenidone, nintedanib and N-acetylcysteine for the treatment of idiopathic pulmonary fibrosis: A systematic review and meta-analysis. Pulm Pharmacol Ther. 2016 Oct;40:95-103. doi: 10.1016/j.pupt.2016.07.009. Epub 2016 Jul 29. PubMed PMID: 27481628.
14: Taniguchi H, Xu Z, Azuma A, Inoue Y, Li H, Fujimoto T, Bailes Z, Schlenker-Herceg R, Kim DS. Subgroup analysis of Asian patients in the INPULSIS® trials of nintedanib in idiopathic pulmonary fibrosis. Respirology. 2016 Jul 11. doi: 10.1111/resp.12852. [Epub ahead of print] PubMed PMID: 27399197.
15: Lobo P. Nintedanib data challenge IPF guidelines. Lancet Respir Med. 2016 Aug;4(8):610. doi: 10.1016/S2213-2600(16)30196-5. Epub 2016 Jul 4. PubMed PMID: 27388655.
16: Wuyts WA, Kolb M, Stowasser S, Stansen W, Huggins JT, Raghu G. First Data on Efficacy and Safety of Nintedanib in Patients with Idiopathic Pulmonary Fibrosis and Forced Vital Capacity of ≤50 % of Predicted Value. Lung. 2016 Oct;194(5):739-43. doi: 10.1007/s00408-016-9912-1. Epub 2016 Jul 4. PubMed PMID: 27377558.
17: Englinger B, Lötsch D, Pirker C, Mohr T, van Schoonhoven S, Boidol B, Lardeau CH, Spitzwieser M, Szabó P, Heffeter P, Lang I, Cichna-Markl M, Grasl-Kraupp B, Marian B, Grusch M, Kubicek S, Szakács G, Berger W. Acquired nintedanib resistance in FGFR1-driven small cell lung cancer: role of endothelin-A receptor-activated ABCB1 expression. Oncotarget. 2016 Jun 29. doi: 10.18632/oncotarget.10324. [Epub ahead of print] PubMed PMID: 27367030.
18: Ryerson CJ, Camp PG, Eves ND, Schaeffer M, Syed N, Dhillon S, Jensen D, Maltais F, O'Donnell DE, Raghavan N, Roman M, Stickland MK, Assayag D, Bourbeau J, Dion G, Fell CD, Hambly N, Johannson KA, Kalluri M, Khalil N, Kolb M, Manganas H, Morán-Mendoza O, Provencher S, Ramesh W, Rolf JD, Wilcox PG, Guenette JA. High Oxygen Delivery to Preserve Exercise Capacity in Patients with Idiopathic Pulmonary Fibrosis Treated with Nintedanib. Methodology of the HOPE-IPF Study. Ann Am Thorac Soc. 2016 Sep;13(9):1640-7. doi: 10.1513/AnnalsATS.201604-267OC. PubMed PMID: 27348402.
19: Nintedanib. Aust Prescr. 2016 Apr;39(2):62-3. doi: 10.18773/austprescr.2016.031. Epub 2016 Feb 22. Review. PubMed PMID: 27340326; PubMed Central PMCID: PMC4917623.
20: Raghu G, Wells AU, Nicholson AG, Richeldi L, Flaherty KR, Le Maulf F, Stowasser S, Schlenker-Herceg R, Hansell DM. Effect of Nintedanib in Subgroups of Idiopathic Pulmonary Fibrosis by Diagnostic Criteria. Am J Respir Crit Care Med. 2016 Jun 22. [Epub ahead of print] PubMed PMID: 27331880.

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